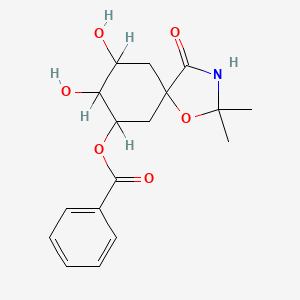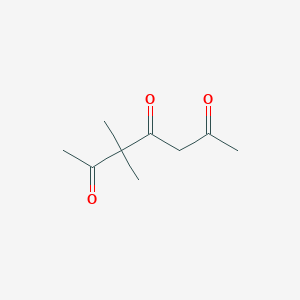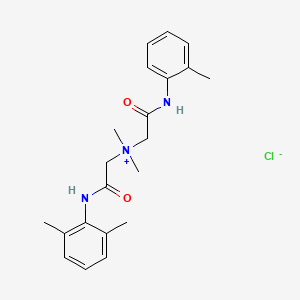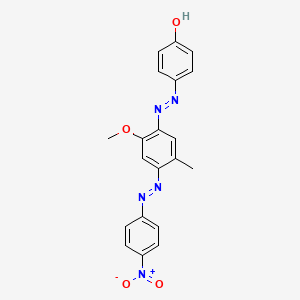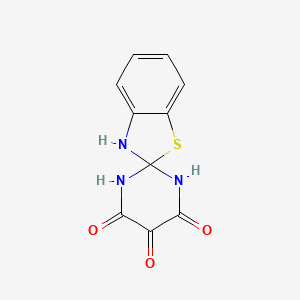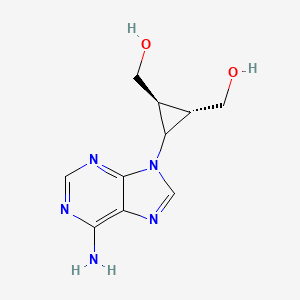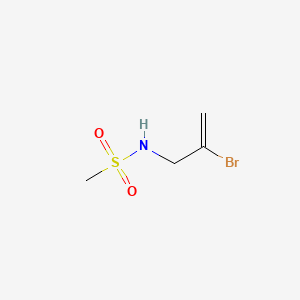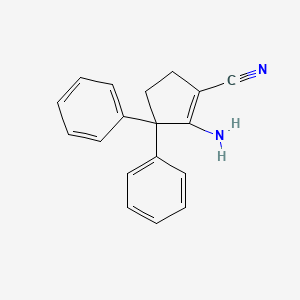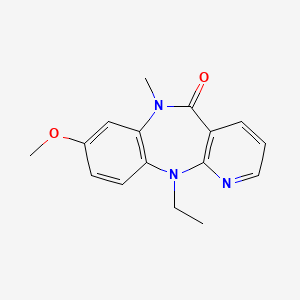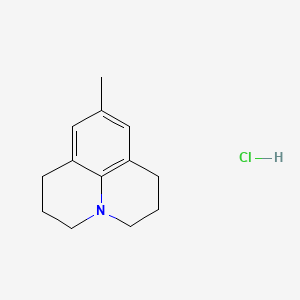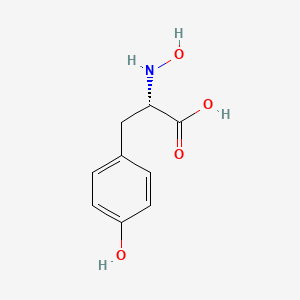
N-Hydroxytyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxytyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the replacement of one of the amino hydrogen atoms with a hydroxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxytyrosine can be synthesized through various methods. One common approach involves the hydroxylation of L-tyrosine using specific enzymes or chemical reagents. For instance, the Sharpless aminohydroxylation method has been employed to synthesize enantio-pure this compound. This method involves the oxidation of a cinnamate derivative to yield an optically active diol, which is then converted to the desired aminohydroxy compound .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express enzymes that catalyze the hydroxylation of L-tyrosine, leading to the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxytyrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: This compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-Hydroxytyrosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of N-Hydroxytyrosine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. In the context of its antimicrobial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
N-Hydroxytyrosine can be compared to other similar compounds, such as hydroxytyrosol and oleuropein. While all these compounds share a hydroxy group, their structures and biological activities differ. Hydroxytyrosol, for example, is known for its potent antioxidant properties, whereas oleuropein has significant antimicrobial activity.
List of Similar Compounds
- Hydroxytyrosol
- Oleuropein
- Tyrosine
- N-Hydroxy-L-tyrosine
This compound stands out due to its versatility and the breadth of its applications, making it a compound of significant interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
64448-49-3 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,8,10-11,14H,5H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
CNIUEVQJABPUIJ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NO)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


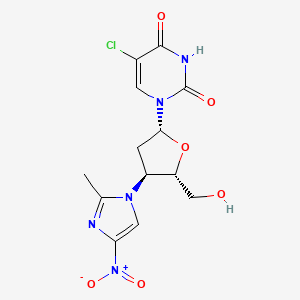
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
